5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Overview
Description
'5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol', commonly known as spiro-OMeTAD, is a widely used hole-transport material in perovskite solar cells. It is a derivative of 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD). Spiro-OMeTAD has been extensively studied for its high hole mobility, stability, and compatibility with perovskite materials. However, the introduction of anthracene groups in spiro-OMeTAD has improved its performance in perovskite solar cells.
Mechanism Of Action
The mechanism of action of spiro-OMeTAD in perovskite solar cells involves the transport of holes from the perovskite layer to the electrode. The anthracene groups in spiro-OMeTAD facilitate the transfer of holes by forming a charge-transfer complex with the perovskite material. The spiro-OMeTAD layer also acts as a barrier to prevent the diffusion of moisture and oxygen into the perovskite layer, which can cause degradation.
Biochemical And Physiological Effects
5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol is not used for any biochemical or physiological effects as it is primarily used in solar cells.
Advantages And Limitations For Lab Experiments
The advantages of using spiro-OMeTAD in lab experiments include its high hole mobility, stability, and compatibility with perovskite materials. The limitations include the cost of synthesis and the potential toxicity of the Lewis acid catalyst used in the synthesis process.
Future Directions
For research on spiro-OMeTAD include the development of new synthesis methods to improve the yield and purity of the material. There is also a need to investigate the long-term stability of perovskite solar cells using spiro-OMeTAD as a hole-transport material. Additionally, research on the toxicity of spiro-OMeTAD and its potential impact on the environment is needed. Finally, there is a need to explore the application of spiro-OMeTAD in other optoelectronic devices such as light-emitting diodes and field-effect transistors.
Scientific Research Applications
5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol has been extensively studied for its application in perovskite solar cells. It is used as a hole-transport material to improve the efficiency and stability of perovskite solar cells. The high hole mobility and stability of spiro-OMeTAD make it an ideal material for use in perovskite solar cells. It has been shown to improve the power conversion efficiency of perovskite solar cells and increase their stability.
properties
IUPAC Name |
5,5'-di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H32O2/c46-43-37(39-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(47)42(28)45)40-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)40/h1-20,25-26,46-47H,21-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTZWHKNKPJHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64)O)C7=C1C=CC(=C7O)C8=C9C=CC=CC9=CC1=CC=CC=C18 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-6,6'-Di-9-anthracenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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